molecular formula C32H38N2O5 B12332342 (3Z,7Z,11Z)-5,6-dihydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,21-dione

(3Z,7Z,11Z)-5,6-dihydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,21-dione

Cat. No.: B12332342
M. Wt: 530.7 g/mol
InChI Key: SRTKOCMGVNIWFH-BCSUKUKTSA-N
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Description

The compound (3Z,7Z,11Z)-5,6-dihydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,21-dione is a complex organic molecule characterized by multiple functional groups, including hydroxyl, indole, and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z,7Z,11Z)-5,6-dihydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,21-dione involves multiple steps, typically starting with the preparation of the indole derivative. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct configuration of the double bonds (3Z, 7Z, 11Z). Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The oxo group can be reduced to hydroxyl groups.

    Substitution: The indole moiety can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the oxo group may produce diols.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its indole moiety suggests potential as a bioactive compound, possibly interacting with biological receptors.

    Medicine: The compound’s structure indicates potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3Z,7Z,11Z)-5,6-dihydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,21-dione involves its interaction with specific molecular targets. The indole moiety may bind to receptors or enzymes, modulating their activity. The hydroxyl and oxo groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylethanol (2PE)
  • p-Hydroxyphenylethanol (HPE)
  • 4-Hydroxybenzaldehyde (HBA)

Uniqueness

Compared to these similar compounds, (3Z,7Z,11Z)-5,6-dihydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,21-dione stands out due to its complex tetracyclic structure and the presence of multiple functional groups. This complexity may confer unique properties, such as enhanced binding affinity to biological targets or increased stability under various conditions.

Properties

Molecular Formula

C32H38N2O5

Molecular Weight

530.7 g/mol

IUPAC Name

(3Z,7Z,11Z)-5,6-dihydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,21-dione

InChI

InChI=1S/C32H38N2O5/c1-17-8-7-10-22-29-31(4,39-29)19(3)27-24(15-20-16-33-23-11-6-5-9-21(20)23)34-30(38)32(22,27)26(36)13-12-25(35)28(37)18(2)14-17/h5-7,9-14,16-17,19,22,24-25,27-29,33,35,37H,8,15H2,1-4H3,(H,34,38)/b10-7-,13-12-,18-14-

InChI Key

SRTKOCMGVNIWFH-BCSUKUKTSA-N

Isomeric SMILES

CC/1C/C=C\C2C3C(O3)(C(C4C2(C(=O)/C=C\C(C(/C(=C1)/C)O)O)C(=O)NC4CC5=CNC6=CC=CC=C65)C)C

Canonical SMILES

CC1CC=CC2C3C(O3)(C(C4C2(C(=O)C=CC(C(C(=C1)C)O)O)C(=O)NC4CC5=CNC6=CC=CC=C65)C)C

Origin of Product

United States

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